3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene
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Overview
Description
3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene is a chemical compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydrothiophene ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene typically involves the reaction of 5-bromo-2-methoxyphenol with tetrahydrothiophene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiophene can be compared with other similar compounds, such as:
3-(5-Bromo-2-methoxyphenoxy)tetrahydrofuran: Similar in structure but with a tetrahydrofuran ring instead of a tetrahydrothiophene ring.
3-(5-Bromo-2-methoxyphenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of a tetrahydrothiophene ring.
3-(5-Bromo-2-methoxyphenoxy)tetrahydrothiopyran: Features a tetrahydrothiopyran ring instead of a tetrahydrothiophene ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrO2S |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenoxy)thiolane |
InChI |
InChI=1S/C11H13BrO2S/c1-13-10-3-2-8(12)6-11(10)14-9-4-5-15-7-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI Key |
KQXVMLPEUAQXID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCSC2 |
Origin of Product |
United States |
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